Milciclib Maleate

Content Navigation

Milciclib Maleate provides a validated, orally bioavailable pan-CDK/TrkA inhibitor for in vivo cancer models. Unlike selective CDK4/6 agents, it inhibits CDK1/2/4/5/7 plus TrkA and Src, enabling resistance mechanism studies and dual-pathway targeting.

- Reliable oral bioavailability (maleate salt) - ensures consistent xenograft exposure.

- Directly addresses CDK2-driven Palbociclib/Ribociclib resistance.

- Phase II-proven safety profile; lot-to-lot purity for reproducible data.

CAS Number

Product Name

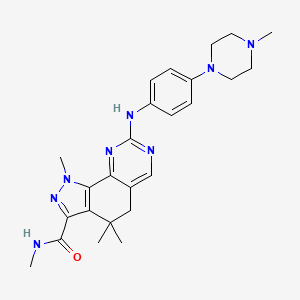

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Milciclib is a potent, orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7. This broad-spectrum, or 'pan-CDK,' activity profile allows for comprehensive cell cycle disruption. Uniquely, Milciclib also potently inhibits Tropomyosin receptor kinase A (TrkA) and Src family kinases. The compound is supplied as a maleate salt (Milciclib Maleate), a form selected to optimize physicochemical properties for reliable use in preclinical and clinical research, including oral administration studies. Its primary utility lies in cancer models where broad cell cycle inhibition is required or where dual targeting of CDKs and TrkA offers a strategic advantage.

Research Fit

References

- [2] Asperlagh, S., et al. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors. Cancer Chemother Pharmacol. 2017.

- [3] PubChem Compound Summary for CID 46937352, Milciclib Maleate. National Center for Biotechnology Information.

- [4] Efficacy of milciclib (PHA-848125AC), a pan-cyclin d-dependent kinase inhibitor, in two phase II studies with thymic carcinoma (TC) and B3 thymoma (B3T) patients. ResearchGate.

- [6] Milciclib Maleate. NCI Drug Dictionary. National Cancer Institute.

- [7] Milciclib. IUPHAR/BPS Guide to PHARMACOLOGY.

Substituting Milciclib Maleate with its free base, an alternative salt form, or even a close in-class analog introduces critical, performance-altering variables. The maleate salt form was specifically developed to ensure oral bioavailability and consistent formulation properties, and altering this can significantly impact exposure levels and experimental reproducibility. Furthermore, its unique pan-CDK plus TrkA/Src inhibitory profile is fundamentally different from highly selective CDK4/6 inhibitors (e.g., Palbociclib) or other pan-CDK inhibitors that lack the TrkA/Src component. Attempting a substitution risks not only altered pharmacokinetics but also a completely different biological outcome, making direct comparison of results impossible and potentially jeopardizing research conclusions.

Substitution Risk

CDK4/6-selective inhibitors lack CDK2 and TRKA inhibitory activity, which may shift pathway response interpretation.

Non-brain-penetrant CDK4/6 inhibitors may not support CNS tumor model studies where brain exposure is required.

Thymic carcinoma and hepatocellular carcinoma model endpoint profiles may not be reproduced by selective CDK4/6 inhibitors.

References

- [1] PubChem Compound Summary for CID 46937352, Milciclib Maleate. National Center for Biotechnology Information.

- [2] Milciclib Maleate. NCI Drug Dictionary. National Cancer Institute.

- [4] Wang, H., et al. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. 2021.

Clinical Tolerability vs. PHA-793887

A critical differentiator for Milciclib is its manageable safety profile, which allowed for progression into Phase II clinical trials. In stark contrast, the structurally related pan-CDK inhibitor PHA-793887 was discontinued after a Phase I trial due to severe, dose-limiting hepatotoxicity. At a dose of 44 mg/m², three of nine patients experienced dose-limiting toxicities, primarily hepatotoxicity, including one instance of fatal hepatorenal failure. Milciclib Maleate, however, was found to be well-tolerated with manageable toxicities in multiple clinical studies, establishing a recommended Phase II dose of 150 mg/day.

| Evidence Dimension | Clinical Safety & Tolerability |

| Target Compound Data | Well-tolerated with manageable toxicities; Recommended Phase II dose established at 150 mg/day. |

| Comparator Or Baseline | PHA-793887: Clinical development precluded by severe, dose-related hepatic toxicity. Fatal hepatorenal failure observed at 44 mg/m². |

| Quantified Difference | Successful establishment of a therapeutic window vs. clinical termination due to toxicity. |

| Conditions | Phase I/II clinical trials in patients with advanced solid tumors. |

This evidence strongly supports procuring Milciclib Maleate for research programs where a pan-CDK inhibitor is needed, as it has a proven track record of clinical tolerability, unlike its discontinued predecessor.

Pan-CDK Profile Overcomes CDK4/6 Resistance

While selective CDK4/6 inhibitors like Palbociclib are effective, acquired resistance often involves the upregulation of other cell cycle components, particularly Cyclin E-CDK2 signaling. Studies on Palbociclib-resistant breast cancer cell lines show that they can lose dependence on CDK4/6 and become reliant on CDK2 for proliferation. In this context, a pan-CDK inhibitor that potently targets CDK2, such as Milciclib (CDK2/cyclin A IC50 = 45 nM), offers a clear mechanistic advantage. Using a pan-inhibitor like Milciclib can be a deliberate strategy to preempt or overcome this common resistance pathway, a capability not available with highly selective CDK4/6-only inhibitors.

| Evidence Dimension | Enzymatic Inhibition Profile (IC50) |

| Target Compound Data | Potent inhibitor of CDK2/cyclin A (45 nM), CDK1 (398 nM), and CDK4 (160 nM). |

| Comparator Or Baseline | Selective CDK4/6 Inhibitors (e.g., Palbociclib): Primarily target CDK4 and CDK6, with minimal activity against CDK2, leading to resistance via CDK2 upregulation. |

| Quantified Difference | Milciclib retains potent, nanomolar-range inhibition of CDK2, a key driver of resistance to selective CDK4/6 inhibitors. |

| Conditions | Biochemical kinase assays and cell-based models of acquired drug resistance. |

For researchers studying or aiming to overcome resistance to selective CDK4/6 inhibitors, Milciclib Maleate provides a necessary tool with the appropriate broader kinase profile.

Oral Bioavailability from Maleate Salt

Milciclib is explicitly described as an orally bioavailable inhibitor, and its development as the maleate salt form is integral to this property. Salt formation is a standard and critical step in drug development to improve the solubility, dissolution rate, and subsequent absorption of poorly soluble free bases, thereby enabling effective in vivo studies with oral administration. Preclinical and clinical studies consistently utilize this oral route of administration, demonstrating that the maleate salt form provides sufficient systemic exposure to achieve antitumor activity in various models, including xenografts and carcinogen-induced tumors.

| Evidence Dimension | Bioavailability & Formulation |

| Target Compound Data | Developed as a maleate salt, enabling oral administration and demonstrated in vivo efficacy in multiple preclinical and clinical settings. |

| Comparator Or Baseline | Milciclib (Free Base): Expected to have lower aqueous solubility and dissolution rate, posing significant challenges for achieving consistent oral absorption and reproducible in vivo results. |

| Quantified Difference | The maleate salt form is the validated entity for achieving oral bioavailability, whereas the free base is not. |

| Conditions | In vivo pharmacokinetic and efficacy studies in animal models and human clinical trials. |

Procuring the maleate salt is essential for any in vivo research requiring oral dosing, as it is the form validated to achieve the necessary systemic exposure for biological effect.

Overcoming Acquired CDK4/6 Resistance

For projects investigating mechanisms of resistance to Palbociclib, Ribociclib, or Abemaciclib. Milciclib Maleate's potent inhibition of CDK2 provides a direct, mechanistically relevant tool to test whether re-engaging the cell cycle through a broader CDK blockade can restore sensitivity in resistant cell lines or xenograft models.

In Vivo Efficacy with Oral Dosing

When the research plan calls for evaluating a pan-CDK inhibitor in rodent models (e.g., xenografts, carcinogen-induced tumors), Milciclib Maleate is the appropriate choice. Its formulation as an orally bioavailable salt has been validated in numerous preclinical and clinical studies, ensuring reliable systemic exposure, which is a prerequisite for reproducible efficacy testing.

Dual CDK and TrkA/Src Inhibition

In tumor models where TrkA signaling or Src activation are known drivers (e.g., certain neuroblastomas, prostate cancers, or cancers with NTRK fusions), Milciclib Maleate allows for the simultaneous inhibition of these pathways along with the cell cycle. This provides a unique compound to explore synergistic effects or to target tumors with co-activated pathways.

Pan-CDK Inhibitor Safety and Efficacy Comparison

For comparative pharmacology studies aiming to benchmark new CDK inhibitors. Milciclib Maleate serves as a crucial reference compound, representing a pan-CDK inhibitor that successfully advanced to Phase II trials with a manageable safety profile, unlike earlier analogs like PHA-793887 that failed due to toxicity.

Application Fit Matrix

References

- [1] Papadopoulos, K. P., et al. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors. Cell Cycle. 2011.

- [2] Boss, D. S., et al. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases. European Journal of Cancer. 2010.

- [3] Kawakami, M., et al. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time. Sci Rep. 2021.

- [4] Aspeslagh, S., et al. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors. Cancer Chemother Pharmacol. 2017.

- [5] Milciclib Maleate. NCI Drug Dictionary. National Cancer Institute.

- [7] Wang, H., et al. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. 2021.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Use Classification

2: Caporali S, Alvino E, Starace G, Ciomei M, Brasca MG, Levati L, Garbin A, Castiglia D, Covaciu C, Bonmassar E, D'Atri S. The cyclin-dependent kinase inhibitor PHA-848125 suppresses the in vitro growth of human melanomas sensitive or resistant to temozolomide, and shows synergistic effects in combination with this triazene compound. Pharmacol Res. 2010 May;61(5):437-48. Epub 2009 Dec 21. PubMed PMID: 20026273.

3: Brasca MG, Amboldi N, Ballinari D, Cameron A, Casale E, Cervi G, Colombo M, Colotta F, Croci V, D'Alessio R, Fiorentini F, Isacchi A, Mercurio C, Moretti W, Panzeri A, Pastori W, Pevarello P, Quartieri F, Roletto F, Traquandi G, Vianello P, Vulpetti A, Ciomei M. Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-py razolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. J Med Chem. 2009 Jul 15. [Epub ahead of print] PubMed PMID: 19603809.

4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

Explore Compound Types